

ETP-46321 combination therapy comparative studies

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Compound Focus: ETP-46321

Cat. No.: S548373

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ETP-46321 Overview

ETP-46321 is a potent and orally bioavailable small-molecule inhibitor that selectively targets the p110 α and p110 δ isoforms of phosphoinositide 3-kinase (PI3K) [1] [2] [3]. Its key characteristics are summarized in the table below:

Property	Description
Primary Targets	PI3K α (p110 α), PI3K δ (p110 δ) [2] [3] [4]
Mechanism of Action	Inhibits PI3K signaling pathway, leading to downregulation of pAkt (Ser473) and induction of G1 cell cycle arrest [3] [4].
Biochemical Potency (K _i ^{app})	PI3K α : 2.3 nM; PI3K δ : 14.2 nM [2] [4]
Cellular Potency (IC ₅₀)	Inhibition of pAKT in U2OS cells: 8.3 nM [2]
Selectivity	>60-fold selective for p110 α / δ over p110 β and p110 γ ; minimal activity against mTOR, DNA-PK, and a panel of 287 other kinases [3] [4].

Property	Description
In Vivo Efficacy	Shows significant tumor growth inhibition in GEMM mouse models (e.g., K-Ras ^{G12V} driven lung tumors) and human xenograft models (e.g., HT-29 colon, A549 lung) at 50 mg/kg, p.o., once daily [5] [3] [4].

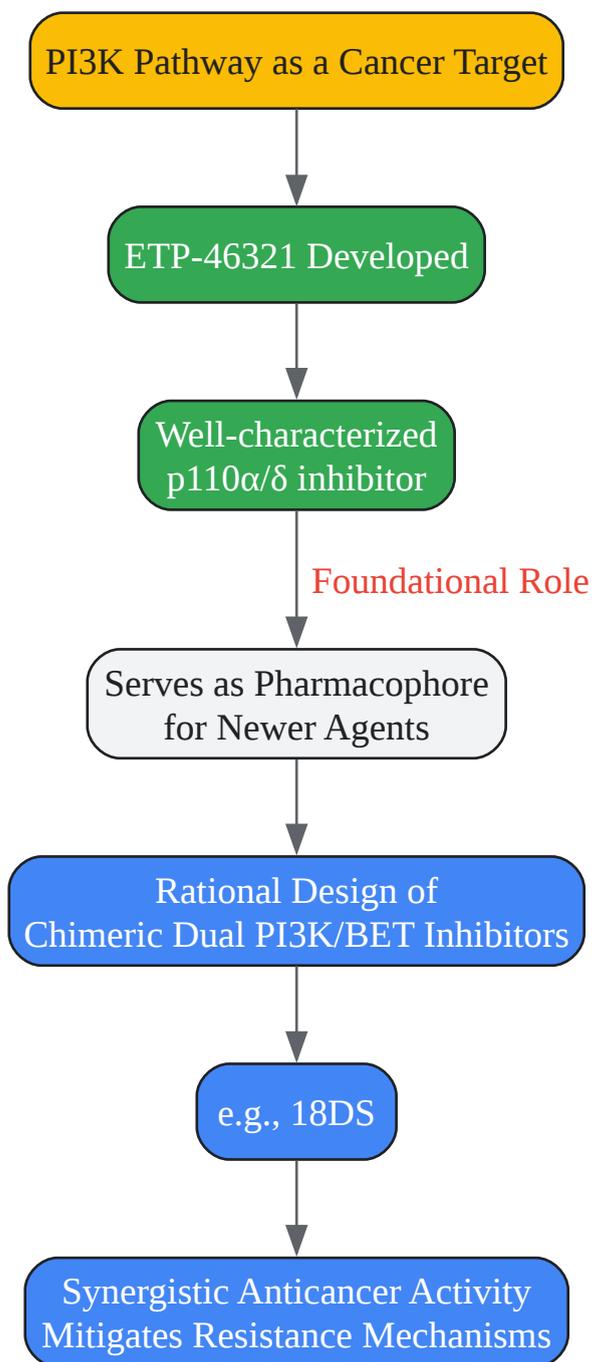
Experimental Data & Protocols

The experimental findings on **ETP-46321** provide a strong basis for its characterization.

- In Vitro Cell Signaling Assay (pAKT Inhibition):** **ETP-46321** inhibited PI3K α signaling in human U2OS osteosarcoma cells, measured by the inhibition of AKT phosphorylation at Ser473 via Western blot analysis, yielding an IC50 of 8.3 nM [2].
- In Vivo Efficacy Protocol:** In a genetically engineered mouse model (GEMM) of lung tumors driven by a K-Ras^{G12V} mutation, **ETP-46321** was administered orally at 50 mg/kg once daily for three weeks. Tumor volumes were measured and compared to the starting volume, demonstrating significant tumor growth inhibition [5] [4].
- Immunomodulatory Assessment:** In studies on naive CD4+ T lymphocytes, **ETP-46321** significantly inhibited the secretion of key cytokines like IL-2, IL-10, and IFN- γ upon activation by anti-CD3 plus anti-CD28, highlighting its potential to modulate T-cell mediated immune responses [1].

Research Context and Potential

The research on **ETP-46321** also illuminates its role in the broader development of PI3K-targeted therapies. The diagram below illustrates this strategic context.



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As the diagram shows, **ETP-46321** served as a critical foundational tool. Its imidazopyrazine-based p110α/δ inhibitor pharmacophore was used in the rational design of a new class of chimeric small molecules, such as **18DS (CM-625-18DS)**, which simultaneously inhibit both PI3K and BET bromodomains in a single molecule [6]. This strategy aims to achieve superior, synergistic anticancer activity and overcome the limitations of single-pathway inhibition, particularly in cMYC-driven cancers [6].

Interpretation for Your Comparison Guide

Based on the search results, here is how you might frame the information for your audience of researchers and scientists:

- **State the Data Reality:** The current public scientific literature characterizes **ETP-46321** as a potent and selective dual p110 α / δ inhibitor but does not contain head-to-head combination therapy studies comparing it to other PI3K inhibitors.
- **Highlight Its Established Value:** **ETP-46321**'s role has evolved from a direct therapeutic candidate to a **key chemical tool and pharmacophore**. Its well-defined selectivity and efficacy profile make it a valuable benchmark in preclinical research for validating new PI3K-targeting strategies [6] [1].
- **Focus on the New Paradigm:** The most relevant comparative insight is the strategic shift it helped enable. The field has advanced towards **rationally designed chimeric molecules** (e.g., 18DS) that integrate its PI3K-inhibiting capability with complementary epigenetic modulation. In this context, these novel agents are the "alternatives" designed to outperform the foundational profiles of inhibitors like **ETP-46321** [6].

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